

# Metoquizine: A Technical Whitepaper on a First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive technical overview of **Metoquizine**, a first-generation antihistamine of the phenothiazine class. It details the compound's discovery, mechanism of action, pharmacological properties, and available pharmacokinetic data. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of technical information on **Metoquizine**.

### Introduction

**Metoquizine**, also known as Mequitazine, is a histamine H1 receptor antagonist that was first patented in 1969 and introduced for medical use in 1976.[1] As a member of the phenothiazine chemical class, it exhibits both antihistaminic and anticholinergic properties.[1] It has been primarily used in the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria.[2][3][4] While some sources mention its use in treating ulcers, substantial clinical evidence to support this indication is lacking in the available literature.

### **Discovery and Development**

**Metoquizine** was developed during the period of extensive research into phenothiazine derivatives for various therapeutic applications. Its discovery as a potent antihistamine with a



distinct pharmacological profile marked an advancement in the management of allergic disorders.

**Developmental Timeline:** 

1969: Patented.

• 1976: Introduced into medical use.

## Mechanism of Action Antihistaminic Activity

The primary mechanism of action of **Metoquizine** is the competitive antagonism of histamine H1 receptors. In an allergic reaction, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, itching, and smooth muscle contraction. **Metoquizine** competitively binds to these H1 receptors, thereby blocking the effects of histamine and alleviating allergic symptoms.

Figure 1: Mechanism of **Metoquizine**'s antihistaminic action.

### **Anticholinergic Activity**

**Metoquizine** also exhibits anticholinergic properties by acting as a muscarinic acetylcholine receptor antagonist. This action is responsible for some of its side effects, such as dry mouth and potential central nervous system effects.

## **Pharmacological Data**

A summary of the available quantitative pharmacological data for **Metoquizine** is presented below.

### **Table 1: Receptor Binding and Potency**



| Parameter | Receptor      | Value          | Species               | Reference |
|-----------|---------------|----------------|-----------------------|-----------|
| pA2       | Histamine H1  | 9.95 ± 0.44    | Guinea Pig<br>(ileum) |           |
| Ki        | Histamine H1  | 8.24 (-log[M]) | Human                 | _         |
| Ki        | Muscarinic M1 | 8.25 (-log[M]) | Human                 |           |
| Ki        | Muscarinic M2 | 7.85 (-log[M]) | Human                 |           |
| Ki        | Muscarinic M3 | 8.28 (-log[M]) | Human                 |           |
| Ki        | Muscarinic M4 | 7.96 (-log[M]) | Human                 |           |
| Ki        | Muscarinic M5 | 7.96 (-log[M]) | Human                 | _         |

Table 2: Pharmacokinetic Properties in Humans (Single

5 mg Oral Dose)

| Parameter                                           | Value                         | Reference |
|-----------------------------------------------------|-------------------------------|-----------|
| Peak Serum Concentration (Cmax)                     | 3.19 ± 1.70 ng/mL             |           |
| Time to Peak Concentration (Tmax)                   | 5.67 ± 1.68 hours             |           |
| Elimination Half-life (t1/2)                        | 45 ± 26 hours                 | _         |
| Elimination Rate Constant (Kel)                     | 0.018 ± 0.007 h <sup>-1</sup> |           |
| Urinary Excretion (72h, unchanged + glucuronidated) | 10.9 ± 3.3% of dose           | _         |

## **Synthesis**

The synthesis of **Metoquizine** has been described through various routes. One common method involves the use of 3-quinuclidinone and phenothiazine as starting materials. The process includes the preparation of a key intermediate, 10-(3-hydroxy-1-azabicyclooct-3-ylmethyl)-phenothiazine, which then undergoes chlorination, elimination, and subsequent



reduction to yield **Metoquizine**. Another reported method involves the palladium-catalyzed allylic alkylation of sodium phenothiazinate. A patented method describes the reaction of a lithium-containing phenothiazine derivative with 3-methane sulphonyl oxymethyl-1-aza-bicyclo(2,2,2)-octane.



Click to download full resolution via product page

Figure 2: Simplified overview of **Metoquizine** synthesis routes.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the determination of the pharmacological data presented are not extensively available in the public domain. The following provides a general overview of the methodologies cited in the referenced literature.

## Determination of pA2 for Histamine H1 Receptor Antagonism

The pA2 value was determined using a Schild plot analysis. This classical pharmacological method involves measuring the antagonistic effect of **Metoquizine** on histamine-induced contractions of isolated guinea-pig ileum.

- Tissue Preparation: Segments of guinea-pig ileum are suspended in an organ bath containing a physiological salt solution.
- Histamine Dose-Response: Cumulative dose-response curves to histamine are obtained.



- Antagonist Incubation: The tissue is incubated with increasing concentrations of Metoquizine.
- Shift in Dose-Response: The dose-response curves to histamine are repeated in the presence of **Metoquizine**, which causes a parallel rightward shift.
- Schild Plot: The dose ratios are calculated and a Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

## Radioligand Binding Assays for Receptor Affinity (Ki)

The Ki values for histamine H1 and muscarinic receptors were likely determined using radioligand binding assays.

- Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
- Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand that binds to the receptor of interest.
- Competition Binding: The incubation is performed in the presence of various concentrations of unlabeled Metoquizine.
- Separation and Counting: Bound and free radioligand are separated, and the amount of bound radioactivity is measured.
- Data Analysis: The IC50 value (the concentration of **Metoquizine** that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

### **Pharmacokinetic Studies in Humans**

Pharmacokinetic parameters were determined following a single oral administration of a 5 mg dose of **Metoquizine** to healthy volunteers.

- Dosing: Subjects received a single oral dose of Metoquizine.
- Blood Sampling: Blood samples were collected at various time points post-dosing.



- Drug Concentration Analysis: Serum concentrations of Metoquizine were quantified using a sensitive analytical method such as gas-liquid chromatography/mass spectrometry (GC/MS).
- Pharmacokinetic Analysis: The concentration-time data were used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and Kel.

### **Clinical Studies Overview**

Clinical trials have primarily focused on the efficacy and safety of **Metoquizine** in the treatment of allergic conditions.

- Allergic Rhinitis (Hay Fever): A single-blind, multicenter trial comparing Metoquizine (5 mg twice daily) with terfenadine (60 mg twice daily) in 59 patients with hay fever found both treatments to be equally effective in reducing nasal and ocular symptoms over a 14-day period. Another double-blind, placebo-controlled study in 69 patients with seasonal allergic rhinitis showed that both loratadine and mequitazine significantly relieved nasal symptoms compared to placebo.
- Allergic Conjunctivitis: A double-blind, randomized, placebo-controlled study using a
  conjunctival provocation test with grass pollen allergens in 20 subjects demonstrated that
  0.05% mequitazine eye-drops significantly reduced the composite score of allergic
  symptoms (redness, chemosis, tearing, and itching) compared to placebo.

### Conclusion

**Metoquizine** is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its primary mechanism of action is through competitive antagonism of the histamine H1 receptor, and it also possesses anticholinergic activity. This whitepaper has summarized the key technical information available on **Metoquizine**, including its discovery, mechanism of action, pharmacological data, synthesis, and clinical use. While **Metoquizine** has been in clinical use for several decades, this compilation of its technical profile provides a valuable resource for researchers and drug development professionals. Further research could focus on more detailed elucidation of its signaling pathways and a definitive assessment of its therapeutic potential in other indications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mequitazine Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Mequitazine used for? [synapse.patsnap.com]
- 4. [Efficiency of mequitazine in the treatment of allergic rhinitis and chronic urticaria in children. A bibliographic systematic review] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metoquizine: A Technical Whitepaper on a First-Generation Antihistamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676520#discovery-and-development-of-metoquizine-as-a-research-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com